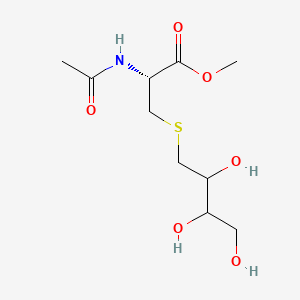

S-(2,3,4-Trihydroxybutyl)mercapturic Acid Methyl Ester (Mixture of Diatstereomers)

Vue d'ensemble

Description

S-(2,3,4-Trihydroxybutyl)mercapturic Acid Methyl Ester (Mixture of Diastereomers) is a chemical compound with diverse applications in scientific research. It has a molecular formula of C10H19NO6S and a molecular weight of 281.33 . It is also known by the alternate name N-Acetyl-S-(2,3,4-trihydroxybutyl)-L-cysteine Methyl Ester .

Synthesis Analysis

Mercapturic acids, such as S-(2,3,4-Trihydroxybutyl)mercapturic Acid Methyl Ester, are formed as conjugates in the liver and are excreted in the urine . They are condensation products formed from the coupling of cysteine with aromatic compounds . Glutathione adducts lose glutamate and glycine portions, and are acetylated to form mercapturic acids .Molecular Structure Analysis

The molecular structure of S-(2,3,4-Trihydroxybutyl)mercapturic Acid Methyl Ester is represented by the molecular formula C10H19NO6S . The molecular weight of this compound is 281.33 .Chemical Reactions Analysis

Mercapturic acids are formed through a series of chemical reactions involving the coupling of cysteine with aromatic compounds . Glutathione adducts lose glutamate and glycine portions, and are acetylated to form mercapturic acids .Applications De Recherche Scientifique

Metabolic Pathways and Derivatives

Research on S-substituted N-acetyl(-l-)cysteine derivatives, including mercapturic acids and their methyl esters, has provided insights into the fragmentation reactions under collision-induced dissociation conditions. This research aids in understanding the metabolic pathways of various substances in the body and the formation of mercapturic acids (Stanek et al., 1991).

The synthesis and identification of various mercapturic acid derivatives, including methyl esters, has been a focus of scientific research. These studies contribute to the understanding of the metabolism of different compounds, particularly in the context of drug metabolism and toxicology (Buijs et al., 2010).

Analytical Techniques and Quantification

Advances in analytical techniques, such as tandem mass spectrometry, have enabled the study of mercapturic acid derivatives, including their concentration and behavior in biological fluids. This has implications for monitoring exposure to certain chemicals and for understanding metabolic processes (Schettgen et al., 2008).

The development of methodologies for quantifying mercapturic acids in biological samples, such as urine, has been an important area of research. These methods are crucial for understanding the body's response to various substances and for assessing exposure to potentially harmful chemicals (Niederwieser & Matasović, 1978).

Metabolism and Biomedical Implications

The study of mercapturic acids and their methyl esters helps in understanding the metabolism of various compounds in organisms. This research is significant for drug development, toxicology, and understanding the body's detoxification processes (Daniel et al., 1968).

Research into the formation and behavior of mercapturic acid methyl esters in biological systems can provide insights into the mechanisms of action of various chemicals and drugs within the body. This knowledge is crucial for developing safer and more effective pharmaceuticals (Onkenhout et al., 1983).

Propriétés

IUPAC Name |

methyl (2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO6S/c1-6(13)11-7(10(16)17-2)4-18-5-9(15)8(14)3-12/h7-9,12,14-15H,3-5H2,1-2H3,(H,11,13)/t7-,8?,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFUHIGCVXFCNR-UEJVZZJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCC(C(CO)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSCC(C(CO)O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (2R)-2-acetamido-3-(2,3,4-trihydroxybutylsulfanyl)propanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)

![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}piperidin-1-yl]acetate](/img/structure/B588979.png)